molecular formula C8H9N3O2 B8327231 4-(-N'-hydroxycarbamimidoyl)benzamide

4-(-N'-hydroxycarbamimidoyl)benzamide

Cat. No. B8327231
M. Wt: 179.18 g/mol
InChI Key: AZTOWTOBHDLODP-UHFFFAOYSA-N
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Patent
US04145524

Procedure details

A solution of 7 g hydroxylamine hydrochloride (0.10 mol) was dissolved in 15 ml of ethanol and cooled to 0°-5° C. To the mixture was added 2.3 g sodium (0.10 mol) dissolved in 30 ml ethanol. After generating the free hydroxylamine, 3.05 g of terephthalonitrile (23.8 mmol) suspended in 40 ml of ethanol was added dropwise to the ethanol solution. The mixture was then refluxed for 20 hours. The volume of solution was reduced to 5 ml, and upon cooling a precipitate formed which was filtered. The yield was 2.21 g (48%), m.p. 224-225° C (decomp.). The infrared spectrum (KBr pellet) showed formation of peaks at 2.91 μ and 2.98 μ (NH2), 306 μ (OH), and 6.07 and 6.26 μ (C=N).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.05 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][OH:3].[Na].N[OH:6].[C:7](#[N:16])[C:8]1[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][CH:9]=1>C(O)C>[C:7](=[N:2][OH:3])([NH2:16])[C:8]1[CH:15]=[CH:14][C:11]([C:12]([NH2:13])=[O:6])=[CH:10][CH:9]=1 |f:0.1,^1:3|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.3 g
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Step Four
Name
Quantity
3.05 g
Type
reactant
Smiles
C(C1=CC=C(C#N)C=C1)#N
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°-5° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then refluxed for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling a precipitate
CUSTOM
Type
CUSTOM
Details
formed which
FILTRATION
Type
FILTRATION
Details
was filtered

Outcomes

Product
Name
Type
Smiles
C(C1=CC=C(C(=O)N)C=C1)(N)=NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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